2-Methyl-6-(trimethylsilyl)pyridine

Übersicht

Beschreibung

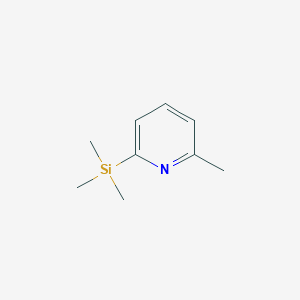

2-Methyl-6-(trimethylsilyl)pyridine is an organic compound with the molecular formula C9H15NSi. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by a methyl group and a trimethylsilyl group, respectively. This compound is known for its utility in organic synthesis and as an intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methyl-6-(trimethylsilyl)pyridine can be synthesized through the reaction of 2-chloropyridine with trimethylchlorosilane in the presence of magnesium in tetrahydrofuran (THF). The reaction involves the gradual addition of the chloropyridine and trimethylchlorosilane solution to a mixture of magnesium and THF, followed by refluxing and subsequent distillation to obtain the product .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality output.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-6-(trimethylsilyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the pyridine ring or the substituents.

Common Reagents and Conditions:

Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.

Major Products: The major products depend on the specific reactions and conditions. For example, substitution reactions can yield various pyridine derivatives, while oxidation and reduction can modify the functional groups attached to the pyridine ring.

Wissenschaftliche Forschungsanwendungen

2-Methyl-6-(trimethylsilyl)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

Biology and Medicine: While specific biological applications are less documented, derivatives of pyridine are often explored for their potential pharmacological properties.

Industry: The compound is used in the production of specialty chemicals and materials, including catalysts and ligands for various industrial processes

Wirkmechanismus

The mechanism of action of 2-Methyl-6-(trimethylsilyl)pyridine largely depends on its role in specific reactions. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on the pyridine ring during synthesis. This allows for selective reactions to occur at other positions on the molecule. The compound’s effects are mediated through its interactions with various molecular targets, including enzymes and receptors in synthetic pathways .

Vergleich Mit ähnlichen Verbindungen

2-Trimethylsilylpyridine: Similar in structure but lacks the methyl group at position 2.

6-Trimethylsilylpyridine: Similar but lacks the methyl group at position 6.

2-Methylpyridine: Lacks the trimethylsilyl group.

Uniqueness: 2-Methyl-6-(trimethylsilyl)pyridine is unique due to the presence of both a methyl and a trimethylsilyl group, which confer distinct chemical properties and reactivity. This dual substitution allows for versatile applications in synthesis and industrial processes, distinguishing it from other pyridine derivatives .

Biologische Aktivität

Introduction

2-Methyl-6-(trimethylsilyl)pyridine (CAS No. 13737-10-5) is a pyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant case studies and research findings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study investigated its efficacy against various bacterial strains, revealing that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results compared to standard antibiotics.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, although further studies are needed to elucidate the precise mechanisms.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it demonstrated cytotoxic effects against human lung adenocarcinoma (A549) cells. The compound induced apoptosis through the activation of caspase pathways, as evidenced by flow cytometry and Western blot analyses.

Case Study: A549 Cell Line

In a comparative study, this compound was tested alongside established chemotherapeutic agents. The results indicated that:

- IC50 Value : The IC50 for A549 cells was found to be 15 μM.

- Mechanism : Apoptotic markers such as increased Annexin V binding and PARP cleavage were observed.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory activities. Notably, it acts as an inhibitor of certain kinases involved in cancer progression. In vitro assays demonstrated that it effectively inhibited the activity of protein kinases such as AKT and ERK1/2, which are critical for cell survival and proliferation.

| Enzyme | Inhibition (%) at 10 μM |

|---|---|

| AKT | 75 |

| ERK1/2 | 60 |

This inhibition suggests a potential role for this compound in cancer therapeutics by targeting key signaling pathways.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The trimethylsilyl group enhances lipophilicity, facilitating membrane penetration and interaction with hydrophobic pockets of proteins. The compound's mechanism may involve:

- Membrane Disruption : Leading to cell lysis in microbial targets.

- Apoptosis Induction : Through activation of intrinsic apoptotic pathways in cancer cells.

- Enzyme Interaction : Competitive inhibition of kinase activity affecting cellular signaling.

Eigenschaften

IUPAC Name |

trimethyl-(6-methylpyridin-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NSi/c1-8-6-5-7-9(10-8)11(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKCMWPOQOVJAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572328 | |

| Record name | 2-Methyl-6-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13737-10-5 | |

| Record name | 2-Methyl-6-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.